N-Benzylpiperazine (BZP) is a chemical compound that has gained attention in various fields of research due to its diverse pharmacological properties. It serves as a core structure for the synthesis of numerous derivatives with potential therapeutic applications. The studies on BZP derivatives have explored their affinity and selectivity for different receptors, which is crucial for the development of new drugs with targeted actions and minimal side effects.
In the field of analytical chemistry and pharmacokinetics, the metabolism and urinary excretion profile of BZP has been studied in rats. The main metabolite identified was p-hydroxy-BZP, with a significant portion excreted as a glucuronide conjugate. Understanding the metabolism of BZP is essential for the forensic and clinical analysis of human urine, especially in the context of drug abuse3.
BZP derivatives have also been investigated for their potential as class II/III antiarrhythmic agents. Novel arylpiperazines were synthesized and evaluated for their ability to prolong action potential duration in canine cardiac Purkinje fibers and for their beta-receptor affinity. One compound, in particular, showed promising results in preventing arrhythmias in animal models, indicating its potential for treating cardiac arrhythmias4.
The design and synthesis of arylpiperazine-benzylpiperidines have been undertaken to develop new therapeutic agents that inhibit the reuptake of serotonin and norepinephrine. These compounds could be used to treat neuropsychiatric and neurodegenerative disorders, offering an alternative to established medications with fewer side effects5.
Research into benzylpiperazine derivatives has revealed quantitative structure-activity relationships for cerebral vasodilating activity. Modifications to the molecular structure can enhance the potency and duration of action, which is beneficial for treating cerebrovascular diseases6.
The metabolism of arylpiperazine derivatives, including BZP, involves N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have a variety of effects on serotonin receptors and other neurotransmitter systems. The individual variability in metabolism due to factors such as CYP3A4 and CYP2D6 enzyme activity can influence the pharmacological actions of these drugs7.
1-Benzylpiperazine hydrochloride is derived from piperazine, a cyclic diamine that is commonly utilized in medicinal chemistry. The compound's chemical formula is with a molecular weight of approximately 176.26 g/mol . It is typically encountered in its hydrochloride salt form, which is a white crystalline solid. The compound is classified as a psychoactive substance due to its effects on the central nervous system.
The synthesis of 1-benzylpiperazine hydrochloride can be achieved through several methods:
The molecular structure of 1-benzylpiperazine features a piperazine ring substituted at the nitrogen atom with a benzyl group. The structural formula can be represented as follows:
1-Benzylpiperazine hydrochloride can participate in various chemical reactions, including:
1-Benzylpiperazine exerts its effects primarily through modulation of neurotransmitter systems:
1-Benzylpiperazine hydrochloride has several applications across various fields:
Ongoing research aims to better understand its pharmacological profile and potential therapeutic applications while addressing safety concerns associated with its recreational use.
The primary industrial synthesis of 1-benzylpiperazine involves the nucleophilic substitution reaction between piperazine and benzyl chloride under alkaline conditions. In a standardized protocol, piperazine hexahydrate (0.125 mole) and piperazine dihydrochloride monohydrate (0.125 mole) are dissolved in absolute ethanol (50 ml) at 65°C. Benzyl chloride (0.125 mole) is added dropwise with vigorous stirring, yielding needle-like crystals of piperazine dihydrochloride monohydrate within 30 minutes. This intermediate is recovered by suction filtration (97–99% yield), leaving 1-benzylpiperazine in the ethanolic mother liquor. Subsequent treatment with ethanolic hydrogen chloride precipitates 1-benzylpiperazine dihydrochloride as white plates (93–95% yield, m.p. ~280°C with decomposition) [1] [6]. The alkaline medium (maintained at pH >12 using sodium hydroxide) is critical for suppressing N,N-dibenzylation, a major side reaction that forms 1,4-dibenzylpiperazine (DBZP) [9].
Catalytic strategies address the challenge of over-alkylation. Piperazine monohydrochloride serves as an in situ catalyst, leveraging its lower nucleophilicity to favor mono-substitution. When piperazine monohydrochloride (1.1 equivalents) is reacted with benzyl chloride (1 equivalent) in toluene at 80°C for 6 hours, 1-benzylpiperazine selectivity exceeds 90%. Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) further enhance selectivity (95–98%) under phase-transfer conditions by solubilizing ionic intermediates in organic solvents [9]. Solvent optimization studies reveal that polar aprotic solvents like acetonitrile reduce DBZP formation to <5% compared to ethanol (15–20%) [3].
Crude 1-benzylpiperazine dihydrochloride is purified via sequential recrystallizations from hot absolute ethanol, yielding analytically pure crystals (>99% purity) [1] [6]. For the free base, the dihydrochloride salt is dissolved in water, basified to pH >12 with sodium hydroxide, and exhaustively extracted with chloroform (12 × 20 ml portions). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to afford a pale-brown oil. Vacuum distillation (b.p. 122–124°C at 2.5 mm Hg) delivers colorless 1-benzylpiperazine (nD25 1.5440–1.5450) in 65–75% yield [1]. Alternative purification employs conversion to stable salts (e.g., citrate or phosphate) followed by alkaline regeneration [9].
Table 1: Optimization of Alkylation Parameters
Parameter | Standard Conditions | Optimized Conditions | Effect on Yield/Selectivity |
---|---|---|---|
Solvent | Absolute ethanol | Acetonitrile | DBZP reduced by 15% |
Catalyst | None | Piperazine monohydrochloride | Mono-alkylation selectivity >90% |
Temperature | 65°C | 80°C | Reaction time halved |
Additive | – | Benzyltriethylammonium chloride | Selectivity 95–98% |
Nuclear Magnetic Resonance spectroscopy provides definitive assignment of 1-benzylpiperazine’s molecular framework. In ¹H NMR (CDCl3, 400 MHz), characteristic signals appear at δ 7.20–7.44 (m, 5H, Ph-H), 3.57 (s, 2H, CH2Ph), 2.56 (t, J = 5.1 Hz, 8H, NCH2CH2N). The dihydrochloride salt exhibits downfield shifts of the piperazine methylene protons to δ 4.16 (t, 8H) due to protonation [4] [6]. ¹³C NMR confirms the structure with signals at δ 201.2 (SCS of dithiocarbamate derivatives), 142.7 (ipso-Ph), 129.2–127.8 (Ph), 62.7 (CH2Ph), and 52.3–51.2 (piperazine-CH2) [2]. Mass spectrometry of the free base shows a molecular ion peak at m/z 176.3 [M]+, with base peak at m/z 91 ([C7H7]+, benzyl fragment). Key fragments include m/z 134 (loss of C2H4N), 65, and 56 [C3H6N]+ [9].
Single-crystal X-ray diffraction of 1-benzylpiperazine dihydrochloride reveals a monoclinic lattice (space group P21/c) with discrete [C11H18N2]2+ cations and chloride anions. The piperazine ring adopts a chair conformation with protonation at both nitrogen atoms. The benzyl group occupies an equatorial position, minimizing steric strain. Key bond lengths include N1–C11 (benzyl) at 1.492 Å and N–Cl at 3.210 Å [6]. Polymorphism screening identifies two anhydrous forms: Form I (needles from ethanol) and Form II (plates from methanol/acetone mixtures). Form I is thermodynamically stable below 150°C, while Form II converts to Form I upon heating. Hydrate forms crystallize below 25°C but dehydrate to Form I upon drying [5].
Table 2: Crystallographic Data for 1-Benzylpiperazine Dihydrochloride
Parameter | Value |
---|---|
Empirical formula | C11H18Cl2N2 |
Crystal system | Monoclinic |
Space group | P21/c |
a (Å) | 9.482(2) |
b (Å) | 11.309(3) |
c (Å) | 11.982(3) |
β (°) | 101.84(2) |
Volume (ų) | 1261.5(5) |
Z | 4 |
Density (g·cm⁻³) | 1.249 |
R-factor | 0.048 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3